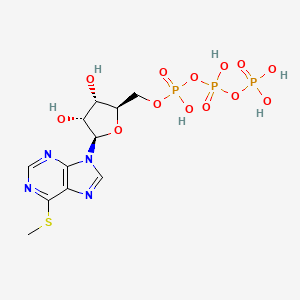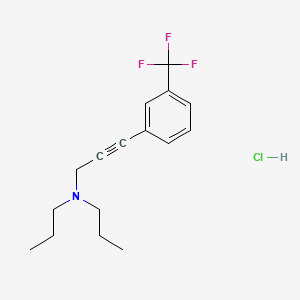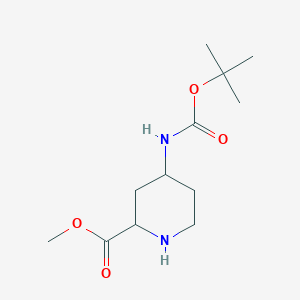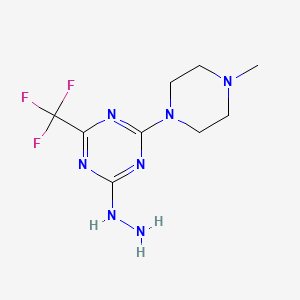
s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” is a synthetic organic compound belonging to the s-triazine family s-Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” typically involves the following steps:
Formation of the s-Triazine Core: The s-triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.
Introduction of the Hydrazino Group: The hydrazino group can be introduced via nucleophilic substitution reactions using hydrazine or its derivatives.
Attachment of the Methylpiperazinyl Group: The methylpiperazinyl group can be attached through nucleophilic substitution reactions using 4-methylpiperazine.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group may yield azo compounds, while substitution reactions may result in the formation of various substituted s-triazines.
Scientific Research Applications
Chemistry
In chemistry, “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the hydrazino and methylpiperazinyl groups suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” may be explored for its therapeutic potential
Industry
In industry, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” depends on its specific interactions with molecular targets. The hydrazino group may interact with enzymes or receptors, while the trifluoromethyl group may enhance its binding affinity and stability. The methylpiperazinyl group may contribute to its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-chloromethyl-
- s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-methyl-
- s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-ethyl-
Uniqueness
Compared to similar compounds, “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” is unique due to the presence of the trifluoromethyl group. This group can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s interactions with biological targets and improve its pharmacokinetic properties.
Properties
CAS No. |
58892-47-0 |
|---|---|
Molecular Formula |
C9H14F3N7 |
Molecular Weight |
277.25 g/mol |
IUPAC Name |
[4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]hydrazine |
InChI |
InChI=1S/C9H14F3N7/c1-18-2-4-19(5-3-18)8-15-6(9(10,11)12)14-7(16-8)17-13/h2-5,13H2,1H3,(H,14,15,16,17) |
InChI Key |
LNKLXELEWJPPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


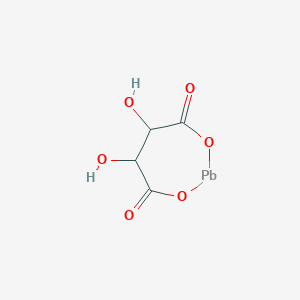
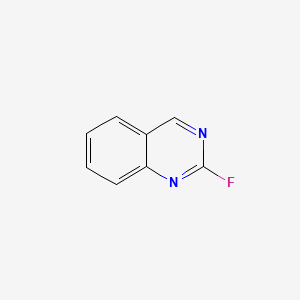
![2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid](/img/structure/B13415726.png)
![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)
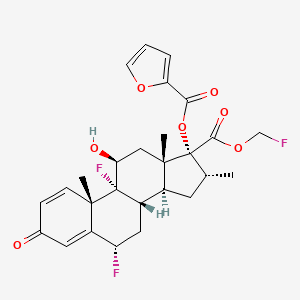

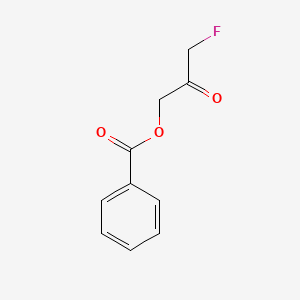
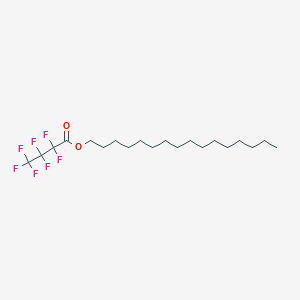
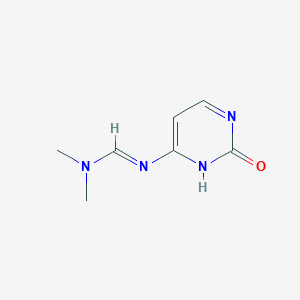
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
